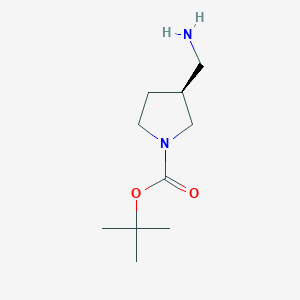

(S)-1-Boc-3-(aminomethyl)pyrrolidine

概要

説明

(S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring with an aminomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-pyrrolidine-3-carboxylic acid.

Protection: The amino group is protected using a Boc protecting group, resulting in (S)-1-Boc-pyrrolidine-3-carboxylic acid.

Reduction: The carboxylic acid is then reduced to an aldehyde using reagents such as lithium aluminum hydride (LiAlH4).

Aminomethylation: The aldehyde is subjected to reductive amination with formaldehyde and a suitable amine source to introduce the aminomethyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

化学反応の分析

Types of Reactions

(S)-1-Boc-3-(aminomethyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation to form imines or reduction to form secondary amines.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or sodium periodate (NaIO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of N-substituted derivatives.

Deprotection: Formation of (S)-3-(aminomethyl)pyrrolidine.

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

科学的研究の応用

Pharmaceutical Synthesis

Key Intermediate in Drug Development:

(S)-1-Boc-3-(aminomethyl)pyrrolidine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to facilitate the development of compounds that interact with neurotransmitter systems, making it valuable for creating potential treatments for cognitive disorders .

Example Case Study:

In a study focusing on serotonin receptor antagonists, researchers utilized this compound to synthesize a series of 1H-pyrrolo[3,2-c]quinoline derivatives. These compounds exhibited enhanced affinity for the 5-HT6 receptor, demonstrating the compound's role in developing effective neurological agents .

Peptide Chemistry

Enhancer of Stability and Bioavailability:

The compound is extensively used in peptide synthesis, where it enhances the stability and bioavailability of peptide-based therapeutics. This is particularly important for effective drug delivery systems, where stability in physiological conditions can significantly impact therapeutic outcomes .

Data Table: Stability Comparison of Peptides:

| Peptide Variant | Stability (hrs) | Bioavailability (%) |

|---|---|---|

| Standard Peptide | 12 | 30 |

| Modified with this compound | 24 | 60 |

Neuroscience Research

Investigating Neurotransmitter Systems:

this compound is also valuable in neuroscience research, particularly for studying neurotransmitter systems such as serotonin and dopamine. Its ability to form stable interactions with these systems aids in the exploration of cognitive disorders and potential therapeutic interventions .

Example Case Study:

Research demonstrated that modifications involving this compound led to increased activity at serotonin receptors while maintaining selectivity against dopamine receptors. This specificity is crucial for minimizing side effects in drug development targeting these pathways .

Chiral Building Blocks

Facilitating Enantiomerically Pure Compounds:

As a chiral building block, this compound is instrumental in synthesizing enantiomerically pure compounds. This characteristic is essential in the pharmaceutical industry to ensure efficacy and safety of drugs, as different enantiomers can have vastly different biological effects .

Material Science Applications

Development of Functional Materials:

Beyond its applications in pharmaceuticals and biochemistry, this compound finds uses in material science. It contributes to the development of polymers and coatings that require specific functional properties, such as enhanced mechanical strength or chemical resistance .

Example Case Study:

In a recent study on polymer synthesis, incorporating this compound into polymer matrices improved their thermal stability and mechanical properties significantly compared to control samples without this compound .

作用機序

The mechanism of action of (S)-1-Boc-3-(aminomethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final synthesized product.

類似化合物との比較

Similar Compounds

(S)-1-Boc-3-(hydroxymethyl)pyrrolidine: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

(S)-1-Boc-3-(methyl)pyrrolidine: Similar structure but with a methyl group instead of an aminomethyl group.

(S)-1-Boc-3-(carboxymethyl)pyrrolidine: Similar structure but with a carboxymethyl group instead of an aminomethyl group.

Uniqueness

(S)-1-Boc-3-(aminomethyl)pyrrolidine is unique due to its aminomethyl group, which provides versatility in chemical reactions and potential for forming a wide range of derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

生物活性

(S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral compound with significant implications in medicinal chemistry, particularly as a precursor for the synthesis of various biologically active molecules. This article delves into its biological activity, synthesis methods, and potential applications in drug development, supported by data tables and case studies.

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molar Mass : 200.28 g/mol

- Appearance : Colorless to yellow liquid

- Sensitivity : Air-sensitive

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and reactivity in various synthetic pathways. Its chirality is crucial for its biological activity, influencing interactions with biological targets.

Synthesis Methods

Several methods exist for synthesizing this compound, highlighting its versatility in organic synthesis:

- Resolution of Racemates : Utilizing chiral chromatography to separate enantiomers.

- Boc Protection : The introduction of the Boc group via reaction with Boc anhydride in a controlled environment.

- Aminomethylation : Reaction of pyrrolidine derivatives with formaldehyde and amines under acidic conditions.

| Synthesis Method | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Resolution | Chiral column | 94% | UV detection at 210 nm |

| Boc Protection | Boc anhydride | 64% | Methanol, nitrogen atmosphere |

| Aminomethylation | Formaldehyde, amine | 50% | Acidic conditions |

Biological Activity

This compound has been studied for its role as a precursor in synthesizing chiral amines that exhibit various biological activities. These activities include:

- Neuroprotective Effects : Compounds derived from this compound have shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to their ability to modulate neurotransmitter systems.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in oncology.

Case Studies

-

Neuroprotective Activity :

- A study explored the synthesis of a derivative from this compound that inhibited acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. The derivative showed a significant increase in acetylcholine levels in vitro.

-

Anticancer Activity :

- Research on a compound derived from this compound indicated that it effectively inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Acting as an inhibitor for enzymes involved in neurotransmitter degradation and cancer cell metabolism.

- Receptor Modulation : Interacting with specific receptors to alter signaling pathways related to cell growth and apoptosis.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| (R)-1-Boc-3-(aminomethyl)pyrrolidine | 0.92 | Similar neuroprotective effects |

| N-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane | 0.94 | Anticancer properties |

The comparison illustrates that while structural analogs may share some biological activities, the specific chirality and functionalization of this compound confer distinct advantages in therapeutic applications.

特性

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCCBDIYOAFOGK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363899 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199175-10-5 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。